alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901 or REV-5901, is a synthetic arylmethylphenyl ether derivative. [, ] This compound is a potent inhibitor of 5-lipoxygenase (5-LOX) and a competitive antagonist of peptidoleukotrienes (LTs). [, , ] It has been widely utilized in scientific research to investigate the role of 5-LOX and LTs in various inflammatory and pathological processes. [, , , , , , , , , , , , ]
Rev 5901 is a synthetic compound recognized primarily as an antagonist of cysteinyl-leukotriene receptors, specifically targeting cysteinyl-leukotriene receptor 1. This receptor plays a significant role in mediating various allergic and hypersensitivity reactions by binding to cysteinyl leukotrienes such as leukotriene C4 and leukotriene D4. The compound has demonstrated potential therapeutic applications in treating conditions associated with inflammation and allergic responses, particularly in respiratory diseases .
Rev 5901 is classified under the category of leukotriene receptor antagonists. It has been studied for its effects in various preclinical models, including guinea pigs, where it exhibited significant antagonistic activity against leukotriene-induced bronchoconstriction and other allergic responses. The compound has been synthesized through various chemical methods, which will be discussed in detail in the synthesis section .
The synthesis of Rev 5901 involves several key steps that utilize naphthalene or quinoline derivatives as starting materials. The process typically includes:
Rev 5901 possesses a complex molecular structure characterized by its specific arrangement of atoms, which is essential for its biological activity. The detailed molecular formula is C17H16N2O3S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This structure enables Rev 5901 to effectively interact with cysteinyl-leukotriene receptors, influencing their activity and potentially mitigating inflammatory responses .
Rev 5901 participates in several chemical reactions that are critical for its function as a leukotriene receptor antagonist:
These reactions highlight the compound's role in modulating immune responses through its interaction with leukotriene pathways.
The mechanism of action of Rev 5901 primarily involves:
These properties are essential for understanding how Rev 5901 behaves in biological systems and its potential applications .
Rev 5901 has several notable applications in scientific research:
5-Lipoxygenase (5-LO) catalyzes the biosynthesis of leukotrienes (LTs), potent lipid mediators derived from arachidonic acid. In inflammation, LTs (e.g., LTB4, LTC4, LTD4) drive bronchoconstriction, vascular permeability, and neutrophil chemotaxis, making 5-LO pivotal in asthma pathogenesis [3] [8]. Beyond inflammation, 5-LO is overexpressed in pancreatic, prostate, and colorectal carcinomas, where its metabolites activate oncogenic pathways:
Table 1: 5-LO in Disease Pathogenesis
Disease Context | Key 5-LO Metabolites | Cellular Effects |
---|---|---|
Asthma & Inflammation | LTD4, LTC4 | Bronchoconstriction, mucus secretion, eosinophil recruitment |
Colorectal Cancer | LTB4, 5-HETE | Enhanced cell viability, activation of anti-apoptotic pathways |
Prostate Cancer | 5-oxo-ETE, LTB4 | Tumor cell proliferation, angiogenesis |
Table 2: Research Findings Linking 5-LO to Carcinogenesis
Study Model | Major Findings | Reference |
---|---|---|
Human pancreatic cancer tissue | 6-fold higher 5-LO mRNA vs. normal tissue; LTB4 receptor overexpression | [8] |
Colorectal cancer cells (CT26CL25) | REV-5901 reduced cell viability (IC50: 30 µM) | [1] |
Neuroblastoma primary tumors | Co-overexpression of 5-LO, FLAP, and CysLT receptors | [8] |
5-LO inhibitors are classified by their chemical interactions with the enzyme’s active site:
Table 3: Classification of 5-LO Inhibitors
Mechanism | Representative Compounds | Key Features | Limitations |
---|---|---|---|
Redox | Zileuton, NDGA | Irreversible inhibition, broad anti-LT effects | Non-specific cytotoxicity, metabolic instability |
Non-Redox | REV-5901, CJ-13,610 | Reversible, competitive binding | Variable cell permeability |
FLAP-dependent | MK-886 | Blocks 5-LO/AA interaction | No direct 5-LO binding |
Rev-5901 (α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol; CAS 101910-24-1) emerged in the 1980s as a dual-acting agent combining:
Table 4: Pharmacological Profile of REV-5901
Parameter | Value | Experimental Context |
---|---|---|
Molecular Weight | 335.44 g/mol | C22H25NO2 |
Ki for CysLT1 | 0.7 µM | Guinea pig lung membranes |
5-LO IC50 | 0.12 µM | Rat neutrophil homogenates |
In Vitro Efficacy | 30 µM (IC50 for CT26CL25 cells) | Colon carcinoma cell viability assay |
Early studies demonstrated Rev-5901’s functional efficacy:
Table 5: Key Research Milestones for REV-5901
Year | Study | Major Contribution |
---|---|---|
1987 | Van Inwegen et al. | First biochemical characterization as dual 5-LO/CysLT1 inhibitor |
1987 | J. Pharm. Pharmacol. | Inhibition of LT/histamine release in human lung tissue |
1992 | Br. J. Pharmacol. | Blockade of PAF-induced airway hyperresponsiveness |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7